molecular formula C21H16ClN5O2S B3535297 N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide

N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide

Cat. No.: B3535297
M. Wt: 437.9 g/mol
InChI Key: OVUCVLYSLFRCLC-UHFFFAOYSA-N
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Description

The compound “N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups and rings, including a benzotriazole ring, an amide group, and a carbonothioyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzotriazole ring, the introduction of the chloro and phenyl groups, and the formation of the amide and carbonothioyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzotriazole ring is a heterocyclic ring that contains two nitrogen atoms . The amide group (-CONH2) and the carbonothioyl group (-C(=S)-) are functional groups that contain carbon, oxygen, nitrogen, and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzotriazole ring, the amide group, and the carbonothioyl group are all reactive and could participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzotriazole ring, the amide group, and the carbonothioyl group could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzotriazole derivatives have been studied for their potential biological activities, such as antibacterial, antifungal, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential biological activities and to develop more efficient methods for its synthesis .

Properties

IUPAC Name

N-[(6-chloro-2-phenylbenzotriazol-5-yl)carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S/c22-16-11-18-19(26-27(25-18)14-7-3-1-4-8-14)12-17(16)23-21(30)24-20(28)13-29-15-9-5-2-6-10-15/h1-12H,13H2,(H2,23,24,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUCVLYSLFRCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide
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N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide
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N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide
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N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide
Reactant of Route 5
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N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide
Reactant of Route 6
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N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide

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